molecular formula C13H21NO4 B6215278 3-[(tert-butoxy)carbonyl]-5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 2751620-68-3

3-[(tert-butoxy)carbonyl]-5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B6215278
CAS No.: 2751620-68-3
M. Wt: 255.31 g/mol
InChI Key: UXNFIMBLIKWHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(tert-butoxy)carbonyl]-5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a complex organic compound that belongs to the class of bicyclic compounds. It features a unique structure with a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of interest in various fields of chemistry and pharmaceutical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(tert-butoxy)carbonyl]-5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves multiple steps:

    Formation of the Bicyclic Core: The initial step often involves the construction of the bicyclic core structure. This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step protects the amine group from unwanted reactions.

    Functional Group Modifications:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(tert-butoxy)carbonyl]-5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The Boc group can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) are typically employed to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[(tert-butoxy)carbonyl]-5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used to study enzyme interactions and protein modifications due to its reactive functional groups.

    Medicine: It serves as a building block for the synthesis of drugs, especially those targeting neurological conditions.

    Industry: The compound’s stability and reactivity make it useful in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism by which 3-[(tert-butoxy)carbonyl]-5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for instance, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc group can be removed to expose the amine, which can then form covalent bonds with target molecules, altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(tert-butoxy)carbonyl]-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
  • 3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
  • 3-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

Uniqueness

What sets 3-[(tert-butoxy)carbonyl]-5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid apart from similar compounds is its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of the methyl group at the 5-position can affect the compound’s steric and electronic properties, making it a valuable intermediate in the synthesis of specialized pharmaceuticals and fine chemicals.

This detailed overview provides a comprehensive understanding of 3-[(tert-butoxy)carbonyl]-5-methyl-3-azabicyclo[311]heptane-1-carboxylic acid, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

3-[(tert-butoxy)carbonyl]-5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid, a bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₂H₁₉NO₄
Molecular Weight241.28 g/mol
CAS Number1000931-22-5
LogP1.27
Polar Surface Area67 Ų
SolubilityVery soluble (4.86 mg/ml)

The biological activity of this compound is primarily attributed to its interaction with biological targets, which may include enzymes and receptors involved in various metabolic pathways. Its structure allows it to mimic natural substrates, facilitating its role as an inhibitor or modulator in biochemical processes.

Antimicrobial Properties

Research indicates that derivatives of azabicyclo compounds exhibit significant antimicrobial activity. For example, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Studies have highlighted the potential of this compound in cancer therapy. It has been observed to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation . The specific mechanisms include the inhibition of key oncogenic pathways, making it a candidate for further investigation in anticancer drug development.

Neurological Effects

The bicyclic structure of this compound suggests potential neuroprotective effects. Preliminary studies have indicated that it may influence neurotransmitter systems, particularly those involving acetylcholine, which could have implications for treating neurodegenerative diseases .

Case Studies

Case Study 1: Antimicrobial Screening
A recent study screened several azabicyclo compounds for their antimicrobial efficacy against clinical isolates of bacteria. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/ml against E. coli, indicating promising antibacterial activity .

Case Study 2: Cancer Cell Apoptosis
In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to a significant increase in apoptotic markers after 24 hours of exposure, with a dose-dependent response observed at concentrations ranging from 10 µM to 50 µM . The mechanism was linked to the downregulation of anti-apoptotic proteins.

Properties

CAS No.

2751620-68-3

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

5-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-11(2,3)18-10(17)14-7-12(4)5-13(6-12,8-14)9(15)16/h5-8H2,1-4H3,(H,15,16)

InChI Key

UXNFIMBLIKWHGN-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(CN(C2)C(=O)OC(C)(C)C)C(=O)O

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.